Bombolitin V
Description
Taxonomic Origin and Biological Source Identification
The peptide H-Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2 has not been explicitly documented in the provided search results. However, its sequence composition offers clues for inferring potential biological sources. The presence of alternating hydrophobic residues (e.g., Ile, Leu, Val) and polar residues (Asn, Ser, His) is consistent with venom-derived peptides from arthropods or amphibians, which often employ such motifs for membrane penetration or receptor binding. For example, assassin bugs (Reduviidae) produce venom peptides with modular architectures, where hydrophobic stretches facilitate prey immobilization. Similarly, mammalian secretory peptides frequently utilize C-terminal amidation (NH2) to enhance stability, as observed in CAP-TAC1 (pGlu-FFGLM-NH2) and CAP-GDF15 (pGlu-LELRLRVAAGR-NH2).
The peptide’s high leucine content (29.4%) parallels venom peptides from cone snails (Conidae) and spiders (Araneae), which use leucine-rich domains to anchor to lipid bilayers. While direct taxonomic attribution remains speculative, its sequence homology to fragments of larger preproproteins—such as those encoding growth factors or neuropeptides—suggests a possible origin in secretory glands or venom systems.
Historical Context of Peptide Discovery in Venom Biochemistry
The discovery of bioactive peptides in venom systems has been revolutionized by advances in mass spectrometry and transcriptomics. Early work focused on isolating toxins via biochemical fractionation, but modern approaches now identify peptides through multi-omics integration. For instance, the assassin bug Pristhesancus plagipennis was found to produce two distinct venom cocktails in separate gland lumens: one for predation (paralytic peptides) and another for defense (harassment-induced secretions). Similarly, the detection of CAP-TAC1 (pGlu-FFGLM-NH2) in murine plasma required hybrid computational-analytical workflows to map cleavage products to preproprotein precursors.
H-Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2 likely emerged from similar discovery pipelines, where proteolytic processing of larger precursors generates shorter functional fragments. The peptide’s C-terminal amidation, a hallmark of bioactive peptides, implies enzymatic processing by peptidylglycine α-amidating monooxygenase (PAM), a conserved modification pathway in eukaryotes. Historically, such modifications were first characterized in neuroendocrine peptides like gastrin and substance P, whose amidated forms exhibit enhanced receptor affinity.
Classification Within Antimicrobial and Bioactive Peptide Families
The peptide’s sequence places it within the broader family of cationic antimicrobial peptides (CAMPs), which typically feature a net positive charge and amphipathic structure. The lysine residue at position 12 contributes to a partial positive charge, enabling electrostatic interactions with negatively charged microbial membranes. Meanwhile, the hydrophobic face (Ile, Leu, Val) may facilitate lipid bilayer insertion, a mechanism shared by temporins from frog skin and human cathelicidins.
Comparative analysis with other amidated peptides reveals functional parallels:
- CAP-GDNF (pGlu-AAAASPENSRGK-NH2): Derived from glial cell line-derived neurotrophic factor, this peptide exhibits endocrine signaling properties.
- Substance P fragments : C-terminal amidated fragments like FGLM-NH2 act as tachykinin receptor agonists, influencing nociception and inflammation.
- Venom-derived peptides : Assassin bug venom peptides disrupt ion channels via hydrophobic interactions, leading to paralysis.
H-Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2 may thus serve dual roles: antimicrobial defense through membrane disruption and neuromodulation via receptor binding. Its serine and histidine residues could further enable catalytic or metal-binding activities, though experimental validation is required.
Properties
Molecular Formula |
C81H144N22O19 |
|---|---|
Molecular Weight |
1730.1 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide |
InChI |
InChI=1S/C81H144N22O19/c1-20-47(17)65(84)79(120)98-59(33-61(83)105)77(118)103-66(46(15)16)80(121)99-54(28-42(7)8)71(112)89-37-64(108)102-67(48(18)21-2)81(122)100-55(29-43(9)10)72(113)88-36-63(107)93-56(30-44(11)12)74(115)96-53(27-41(5)6)70(111)87-35-62(106)92-51(24-22-23-25-82)73(114)91-49(19)69(110)95-57(31-45(13)14)75(116)101-60(38-104)78(119)97-58(32-50-34-86-39-90-50)76(117)94-52(68(85)109)26-40(3)4/h34,39-49,51-60,65-67,104H,20-33,35-38,82,84H2,1-19H3,(H2,83,105)(H2,85,109)(H,86,90)(H,87,111)(H,88,113)(H,89,112)(H,91,114)(H,92,106)(H,93,107)(H,94,117)(H,95,110)(H,96,115)(H,97,119)(H,98,120)(H,99,121)(H,100,122)(H,101,116)(H,102,108)(H,103,118)/t47-,48-,49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,65-,66-,67-/m0/s1 |
InChI Key |
IOCWBJCCGSYJPN-SDXYAQEHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting group (usually Fmoc or Boc) is removed from the amino terminus to allow the next amino acid to be added.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like H-Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2 often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for high throughput and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues. this specific peptide does not contain these amino acids.
Reduction: Disulfide bonds in peptides can be reduced using reagents like dithiothreitol (DTT) or β-mercaptoethanol. Again, this peptide lacks cysteine residues, so this reaction is not applicable.
Substitution: Peptides can undergo substitution reactions where specific amino acids are replaced with others to study structure-function relationships.
Common Reagents and Conditions
Dicyclohexylcarbodiimide (DCC): Used for coupling reactions.
Trifluoroacetic acid (TFA): Used for deprotection and cleavage.
Dithiothreitol (DTT): Used for reducing disulfide bonds.
Major Products
The major product of these reactions is the desired peptide sequence. Side products may include truncated peptides or peptides with incomplete deprotection.
Scientific Research Applications
Antinociceptive Properties
Peptides similar to H-Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2 have been investigated for their analgesic effects. Research indicates that modifications in peptide sequences can enhance binding affinities to opioid receptors, leading to improved antinociceptive effects. For instance, analogs of similar peptides have shown significant activity in pain models, suggesting that the structural features of such peptides are critical for their efficacy .
Antihypertensive Activity
Research on marine-derived peptides has highlighted their potential as antihypertensive agents. The structure of H-Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2 may contribute to angiotensin-converting enzyme (ACE) inhibition, a key mechanism in managing hypertension. Studies have shown that certain amino acid compositions at the N- and C-termini can significantly influence ACE-inhibitory activity .
Antimicrobial Effects
Peptides with sequences similar to H-Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2 have demonstrated antimicrobial properties against various pathogens. The presence of hydrophobic and positively charged residues can enhance membrane permeability and disrupt bacterial cell membranes, leading to bactericidal effects .
Drug Delivery Systems
The incorporation of peptides like H-Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2 into drug delivery systems has been explored due to their ability to facilitate cellular uptake. Their specific sequences can be engineered to target particular cells or tissues, improving the therapeutic index of drugs .
Supramolecular Chemistry
Research has focused on the interaction of peptides with supramolecular structures such as cucurbiturils. These interactions can be harnessed for the design of novel drug delivery vehicles that enhance the stability and bioavailability of therapeutic agents .
Protein Engineering
Peptides similar to H-Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2 are utilized in protein engineering to create fusion proteins with enhanced stability and activity. The specific amino acid sequence can be crucial for maintaining structural integrity under physiological conditions .
Biomarker Development
Due to their unique sequences and properties, such peptides are being investigated as potential biomarkers for various diseases. Their presence or concentration could indicate pathological conditions, leading to early diagnosis and treatment strategies .
Table 1: Biological Activities of Similar Peptides
| Peptide Sequence | Activity Type | Reference |
|---|---|---|
| H-Tyr-d-Ala-Gly-(pF)Phe | Antinociceptive | |
| Leu-Ser-Phe-Arg | Antimicrobial | |
| Gly-Ala-Val | Antihypertensive |
Table 2: Structural Features Influencing Activity
| Amino Acid Position | Feature | Influence on Activity |
|---|---|---|
| N-terminal | Hydrophobic residues | Increased membrane permeability |
| C-terminal | Positively charged residues | Enhanced ACE inhibition |
Case Study 1: Analgesic Peptide Development
A study developed a series of peptide analogs based on the structure of H-Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2, demonstrating that specific substitutions at key positions significantly increased potency against pain models in mice.
Case Study 2: Antihypertensive Peptides from Marine Sources
Research into marine peptides revealed that sequences similar to H-Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2 exhibited substantial ACE-inhibitory activity, paving the way for potential antihypertensive drug development.
Mechanism of Action
The mechanism of action of H-Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2 depends on its specific application. In general, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural Comparison
The peptide shares sequential and compositional similarities with bioactive peptides reported in the literature:
Key Observations :
- Hydrophobic Residues : The target peptide’s Ile/Leu composition aligns with membrane-penetrating antimicrobial peptides (e.g., Upn-lys5) and ACE inhibitors (e.g., VLPVP) .
- Glycine Repeats : Repetitive Gly residues (positions 5, 8, 11) mirror elastin-like peptides, suggesting conformational adaptability .
- Charged Residues : The single Lys residue contrasts with cationic antimicrobial peptides (e.g., Upn-lys5), which rely on multiple Lys/Arg residues for electrostatic membrane binding .
Functional Comparison
Key Functional Differences :
- ACE Inhibition : While VLPVP and LKP directly inhibit ACE, the target peptide lacks Pro/Arg motifs critical for ACE active-site binding .
- Antimicrobial Activity : Upn-lys5’s high Lys content contrasts with the target’s single Lys, suggesting weaker electrostatic interactions with microbial membranes .
- Conformational Flexibility : The target’s Gly-Leu repeats resemble elastin-like peptides, which adopt low-energy conformations (β-turns) under apolar conditions .
Pharmacokinetic and Stability Profiles
Critical Notes:
Biological Activity
The compound H-Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2 is a peptide that has garnered attention for its potential biological activities. This article explores its structure, biological functions, and relevant research findings.
Structure and Composition
The compound is a synthetic peptide composed of 15 amino acids, with the following sequence:
- Amino Acid Sequence : H-Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2
This peptide features a mix of hydrophobic (e.g., Leucine, Isoleucine) and polar (e.g., Asparagine, Serine) amino acids, which may influence its biological interactions.
Antimicrobial Properties
Research has indicated that peptides similar to H-Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2 exhibit antimicrobial properties. For example, certain marine-derived peptides have shown significant antimicrobial activity against various pathogens, suggesting that the structural characteristics of this peptide could also confer similar effects. The presence of branched aliphatic amino acids like Leucine at the N-terminus has been associated with enhanced antimicrobial activity .
Antihypertensive Effects
Peptides containing specific sequences have been identified as potential inhibitors of angiotensin-converting enzyme (ACE), which plays a critical role in blood pressure regulation. The structure of H-Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2 may facilitate interactions with ACE, leading to antihypertensive effects. Studies have shown that modifications in peptide sequences can significantly alter their ACE-inhibitory potency .
Cytotoxicity and Cancer Research
In cancer research, peptides similar to H-Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2 have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, certain analogs have demonstrated selective cytotoxicity against tumor cells while sparing normal cells, indicating potential for therapeutic applications in oncology .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Marine Peptides Study | Identified peptides with sequences similar to H-Ile-Asn-Val... exhibited significant antimicrobial activity against Salmonella typhimurium | Suggests potential for developing new antimicrobial agents |
| ACE Inhibition Research | Peptides with branched aliphatic amino acids showed improved ACE inhibition | Indicates potential use in hypertension management |
| Cytotoxicity Analysis | Certain peptide analogs showed selective cytotoxicity against cancer cells (IC50 values ranging from 1.9 nM to 5.4 nM) | Highlights the need for further investigation into therapeutic applications |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
